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Abstract

ASP-2205, also known as gilteritinib and marketed under the trade name Xospata®, is a
potent, orally bioavailable small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and
AXL receptor tyrosine kinase.[1][2][3] It is approved for the treatment of adult patients with
relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[2][4] This technical
guide provides a comprehensive overview of the mechanism of action, pivotal clinical trial data,
detailed experimental protocols, and key signaling pathways associated with gilteritinib.

Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth
of abnormal myeloid cells in the bone marrow and blood.[1] Mutations in the FLT3 gene,
present in approximately 30% of AML patients, are associated with a poor prognosis.[5] These
mutations, most commonly internal tandem duplications (ITD) or tyrosine kinase domain (TKD)
point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell
proliferation and survival.[1][6] Gilteritinib was developed to target these mutations, offering a
therapeutic option for this high-risk patient population.[5]

Mechanism of Action

Gilteritinib is a dual inhibitor of FLT3 and AXL receptor tyrosine kinases.[1][3]
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e FLT3 Inhibition: By binding to the ATP-binding pocket of the FLT3 receptor, gilteritinib inhibits
its autophosphorylation and subsequent activation.[7] This blockade disrupts downstream
signaling cascades, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are
crucial for leukemic cell proliferation and survival.[7][8] This inhibition ultimately leads to
apoptosis of FLT3-expressing leukemic cells.[2][6] Gilteritinib is effective against both FLT3-
ITD and FLT3-TKD mutations.[1]

o AXL Inhibition: The AXL receptor tyrosine kinase is implicated in resistance to FLT3
inhibitors.[9] Its activation can provide a bypass signaling mechanism, allowing leukemic
cells to survive despite FLT3 blockade. By inhibiting AXL, gilteritinib may overcome this
resistance mechanism.[9]

Signaling Pathways

The therapeutic efficacy of gilteritinib is rooted in its ability to modulate key signaling pathways
involved in AML pathogenesis.

FLT3 Signaling Pathway

Mutated FLT3 receptors are constitutively active, leading to the activation of multiple
downstream pathways that promote leukemogenesis. Gilteritinib's inhibition of FLT3
phosphorylation blocks these signals.
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FLT3 signaling pathway and its inhibition by gilteritinib.
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AXL Signaling and Resistance

Activation of the AXL receptor tyrosine kinase, often driven by its ligand Gas6, can lead to
resistance to FLT3 inhibitors by providing an alternative survival signal. Gilteritinib's dual
activity against AXL helps to mitigate this resistance mechanism.
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AXL-mediated resistance pathway and its inhibition by gilteritinib.

Clinical Efficacy: The ADMIRAL Trial

The efficacy and safety of gilteritinib were primarily established in the Phase 3 ADMIRAL trial
(NCT02421939), a randomized, open-label, multicenter study.[9]
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ADMIRAL Trial Design

Randomization (2:1)

Salvage Chemotherapy (n=124)
Primary Endpoints:

Relapsed/Refractory AML - Overall Survival (OS)

with FLT3 Mutation (n=371) - Complete Remission (CR) with
Gilteritinib Full or Partial Hematologic Recovery
120 mg/day (n=247)

Click to download full resolution via product page

Simplified workflow of the ADMIRAL clinical trial.

Efficacy Data

Gilteritinib demonstrated a significant improvement in overall survival compared to salvage
chemotherapy.[9]

Table 1: Key Efficacy Outcomes from the ADMIRAL Trial

Salvage .
. o Hazard Ratio (95%
Endpoint Gilteritinib (n=247) Chemotherapy
Cl) | p-value
(n=124)
Median Overall 0.637 (0.490, 0.830);
] 9.3 months 5.6 months
Survival p=0.0004[10]
1-Year Survival Rate 37% 17% N/A[9]
Complete Remission
(CR) or CR with
_ _ 21% 10.5% N/A[3]
Partial Hematologic
Recovery (CRh)
Median Duration of
11 months 1.8 months N/A[1]

Response
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Safety Profile

The most common adverse reactions (=20%) observed in patients treated with gilteritinib
include myalgia/arthralgia, transaminase increase, fatigue/malaise, fever, non-infectious
diarrhea, dyspnea, edema, rash, pneumonia, nausea, stomatitis, cough, headache,
hypotension, dizziness, and vomiting.[4]

Experimental Protocols
Patient Screening and FLT3 Mutation Detection

5.1.1. Mononuclear Cell Isolation from Bone Marrow Aspirate

A common method for isolating mononuclear cells (MNCs) for downstream molecular analysis
involves density gradient centrifugation using Ficoll-Paque.

Sample Collection: Collect bone marrow aspirate into tubes containing an anticoagulant
(e.g., heparin).

 Dilution: Dilute the bone marrow sample with an equal volume of phosphate-buffered saline
(PBS).

o Layering: Carefully layer the diluted bone marrow sample over a Ficoll-Paque solution in a
conical tube.

o Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with
the brake off.

« |solation: After centrifugation, a distinct layer of MNCs will be visible at the plasma-Ficoll
interface. Carefully aspirate this layer.

e Washing: Wash the isolated MNCs with PBS and centrifuge to pellet the cells. Repeat the
wash step.

o Cell Counting and Viability: Resuspend the cell pellet and determine the cell count and
viability using a hemocytometer and trypan blue exclusion.

5.1.2. LeukoStrat® CDx FLT3 Mutation Assay
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This PCR-based in vitro diagnostic test is used to detect FLT3-ITD and TKD mutations (D835
and 1836).

» DNA Extraction: Extract genomic DNA from the isolated mononuclear cells.
e PCR Amplification:

o ITD Mutations: Amplify the juxtamembrane region of the FLT3 gene using fluorescently

labeled primers.

o TKD Mutations: Amplify the tyrosine kinase domain of the FLT3 gene using fluorescently
labeled primers.

o Enzyme Digestion (for TKD): Digest the TKD PCR product with the EcCORV restriction
enzyme. The presence of a TKD mutation will abolish the EcoRV recognition site.

o Capillary Electrophoresis: Analyze the size of the ITD PCR products and the digested TKD
PCR products using a genetic analyzer.

o Data Analysis:

o ITD: The presence of a PCR product larger than the wild-type allele indicates an ITD
mutation. The software calculates the mutant-to-wild-type signal ratio.

o TKD: The presence of an undigested PCR product indicates a TKD mutation.

ADMIRAL Trial Treatment Regimen

« Gilteritinib Arm: Patients received a starting dose of 120 mg of gilteritinib orally once dalily.
o Salvage Chemotherapy Arm: Investigators pre-selected one of the following regimens:
o High-Intensity:
» MEC (mitoxantrone, etoposide, cytarabine)
» FLAG-IDA (fludarabine, cytarabine, G-CSF, idarubicin)

o Low-Intensity:
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» Low-dose cytarabine (LDAC)
» Azacitidine
Mechanisms of Resistance
Despite the efficacy of gilteritinib, resistance can develop through various mechanisms.

e On-Target Resistance: Secondary mutations in the FLT3 gene can emerge, altering the drug-
binding site.

o Off-Target Resistance: Activation of bypass signaling pathways is a common mechanism of
resistance. The most frequently observed mechanism is the acquisition of mutations in
genes of the RAS/MAPK pathway (e.g., NRAS, KRAS), which allows the leukemic cells to
circumvent the need for FLT3 signaling.[2]
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RAS/MAPK pathway activation as a mechanism of resistance to gilteritinib.

Conclusion
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ASP-2205 (gilteritinib) represents a significant advancement in the treatment of relapsed or
refractory FLT3-mutated AML. Its dual inhibition of FLT3 and AXL provides a potent and
targeted therapeutic approach. Understanding the underlying signaling pathways, the nuances
of clinical trial design, and the mechanisms of resistance is crucial for the continued
development and optimal utilization of this and future targeted therapies in AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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